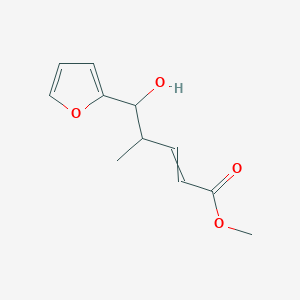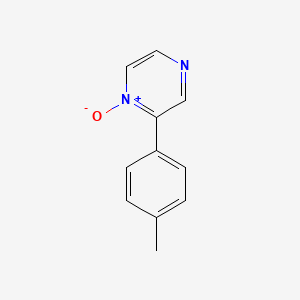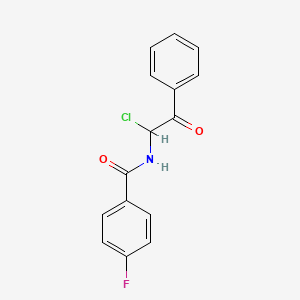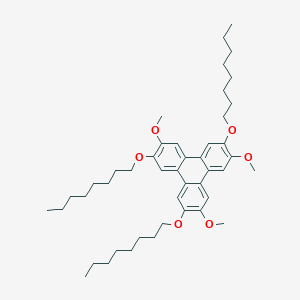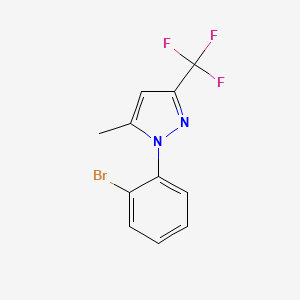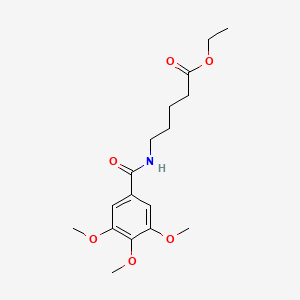![molecular formula C14H12Cl2OSn B14181065 Bis[(3-chlorophenyl)methyl]stannanone CAS No. 917803-99-7](/img/structure/B14181065.png)
Bis[(3-chlorophenyl)methyl]stannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(3-chlorophenyl)methyl]stannanone is an organotin compound characterized by the presence of two 3-chlorophenyl groups attached to a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-chlorophenyl)methyl]stannanone typically involves the reaction of 3-chlorobenzyl chloride with tin(II) chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2C6H4ClCH2Cl+SnCl2→(C6H4ClCH2)2SnCl2
The product is then purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(3-chlorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Compounds with different functional groups replacing the chlorophenyl groups.
Aplicaciones Científicas De Investigación
Bis[(3-chlorophenyl)methyl]stannanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of bis[(3-chlorophenyl)methyl]stannanone involves its interaction with molecular targets through the formation of tin-carbon bonds. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-chlorophenyl)methanol
- Bis(3-chlorophenyl)methane
- Bis(3-chlorophenyl)tin dichloride
Uniqueness
Bis[(3-chlorophenyl)methyl]stannanone is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable tin-carbon bonds makes it valuable in various applications, distinguishing it from other organochlorine compounds.
Propiedades
Número CAS |
917803-99-7 |
|---|---|
Fórmula molecular |
C14H12Cl2OSn |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
bis[(3-chlorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6Cl.O.Sn/c2*1-6-3-2-4-7(8)5-6;;/h2*2-5H,1H2;; |
Clave InChI |
MBUUYKCXWDKJEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C[Sn](=O)CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


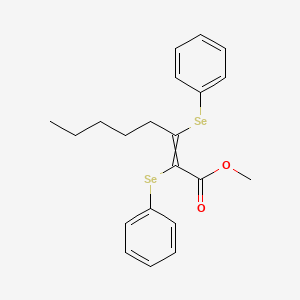
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
